1-(2-Aminoethyl)-4-methyl-1,2-dihydropyridin-2-one dihydrochloride
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Overview
Description
1-(2-Aminoethyl)-4-methyl-1,2-dihydropyridin-2-one dihydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyridine ring with an aminoethyl group and a methyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethyl)-4-methyl-1,2-dihydropyridin-2-one dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminoethylamine with 4-methyl-2-oxo-1,2-dihydropyridine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is isolated by crystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the cyclization reaction, and the purification of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) may be used to ensure the purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminoethyl)-4-methyl-1,2-dihydropyridin-2-one dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminoethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(2-Aminoethyl)-4-methyl-1,2-dihydropyridin-2-one dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Aminoethyl)-4-methyl-1,2-dihydropyridin-2-one dihydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- 2-(Aminomethyl)imidazole dihydrochloride
- Triethylenetetramine dihydrochloride
Comparison: 1-(2-Aminoethyl)-4-methyl-1,2-dihydropyridin-2-one dihydrochloride is unique due to its specific structure, which combines a pyridine ring with an aminoethyl group and a methyl group. This structural arrangement imparts distinct chemical and biological properties compared to similar compounds. For example, 2-(Aminomethyl)imidazole dihydrochloride has an imidazole ring instead of a pyridine ring, leading to different reactivity and biological activity. Triethylenetetramine dihydrochloride, on the other hand, has multiple amino groups, which can result in different coordination chemistry and applications.
Properties
Molecular Formula |
C8H14Cl2N2O |
---|---|
Molecular Weight |
225.11 g/mol |
IUPAC Name |
1-(2-aminoethyl)-4-methylpyridin-2-one;dihydrochloride |
InChI |
InChI=1S/C8H12N2O.2ClH/c1-7-2-4-10(5-3-9)8(11)6-7;;/h2,4,6H,3,5,9H2,1H3;2*1H |
InChI Key |
NOAOZGZSNUXIPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C=C1)CCN.Cl.Cl |
Origin of Product |
United States |
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